molecular formula C₂₁H₃₀O₃ B1145081 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione CAS No. 14510-23-7

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione

Cat. No.: B1145081
CAS No.: 14510-23-7
M. Wt: 330.46
InChI Key:
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Mechanism of Action

Target of Action

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is a derivative of Androstenedione , a testosterone precursor and metabolite with androgenic activity . The primary targets of this compound are likely to be the same as those of Androstenedione, which include the androgen receptors that mediate the biological effects of androgens in the body.

Preparation Methods

The synthesis of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. The synthetic routes often include oxidation, reduction, and substitution reactions under controlled conditions. Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione has several scientific research applications:

Comparison with Similar Compounds

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione can be compared with other similar compounds, such as:

    Androstenedione: A precursor to testosterone with similar androgenic activity.

    Testosterone: The primary male sex hormone with a broader range of physiological effects.

    17a-Hydroxyprogesterone: A steroid hormone involved in the synthesis of other hormones like cortisol and aldosterone.

Properties

CAS No.

14510-23-7

Molecular Formula

C₂₁H₃₀O₃

Molecular Weight

330.46

Synonyms

17aα-hydroxy-17a-methyl-D-Homoandrost-4-ene-3,17-dione; (1S,4aS,4bR,10aR,10bS,12aS)-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydro-1-hydroxy-1,10a,12a-trimethyl-2,8-chrysenedione; 

Origin of Product

United States

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